3,3-Difluorocycloheptane-1-carbonitrile
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Overview
Description
3,3-Difluorocycloheptane-1-carbonitrile is a chemical compound with the molecular formula C8H11F2N and a molecular weight of 159.18 g/mol It is characterized by the presence of a seven-membered cycloheptane ring substituted with two fluorine atoms and a nitrile group at the first carbon position
Preparation Methods
One common synthetic route includes the reaction of cycloheptanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocycloheptane to the nitrile using reagents such as sodium cyanide (NaCN) under appropriate conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3,3-Difluorocycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, converting the nitrile group to primary amines.
Scientific Research Applications
3,3-Difluorocycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-Difluorocycloheptane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in studying biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
3,3-Difluorocycloheptane-1-carbonitrile can be compared with other fluorinated cycloalkanes and nitriles, such as:
3,3-Difluorocyclohexane-1-carbonitrile: Similar in structure but with a six-membered ring, leading to different chemical and physical properties.
3,3-Difluorocyclooctane-1-carbonitrile:
3,3-Difluorocyclopentane-1-carbonitrile: A five-membered ring compound with distinct steric and electronic characteristics.
Properties
IUPAC Name |
3,3-difluorocycloheptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCTZGQPCOTRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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